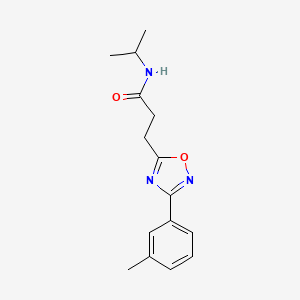
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPP is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of enzyme activity, the induction of apoptosis, and the disruption of cellular processes. In animal studies, this compound has been shown to exhibit low toxicity and to be well-tolerated at high doses. However, further studies are needed to fully understand the long-term effects of this compound on animal and human health.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for the study of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields such as drug discovery, materials science, and biochemistry. Additionally, further studies are needed to fully understand the long-term effects of this compound on animal and human health and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography. The yield of this compound is typically around 70-80%.
Applications De Recherche Scientifique
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as an antimicrobial agent against various bacterial strains. In materials science, this compound has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, this compound has been shown to modulate the activity of certain enzymes, making it a potential tool for studying enzyme kinetics.
Propriétés
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13(19)7-8-14-17-15(18-20-14)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZFFLWYAHKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


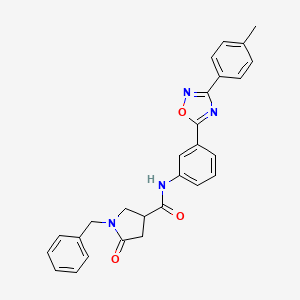
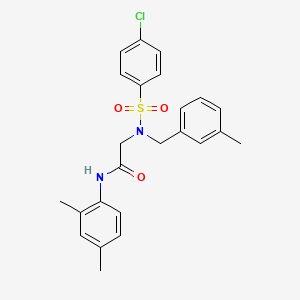
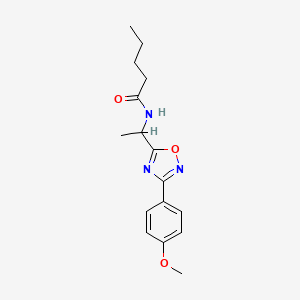


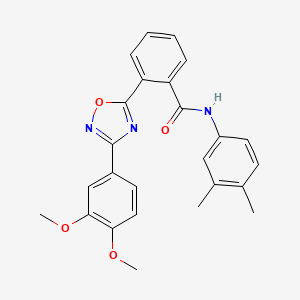
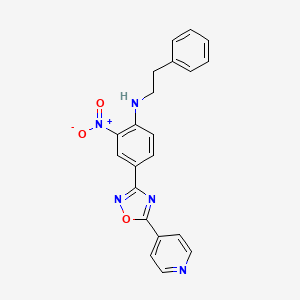



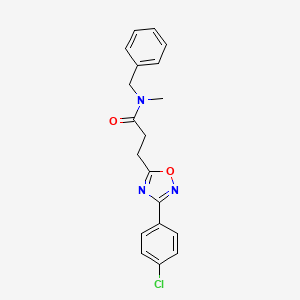

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)